5beta-Pregnan-3alpha,17,21-triol-11,20-dione 3-acetate

Description

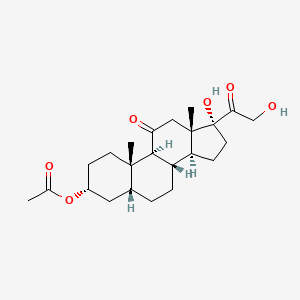

5β-Pregnan-3α,17,21-triol-11,20-dione 3-acetate is a synthetic corticosteroid derivative characterized by a 5β-pregnane backbone with hydroxyl groups at positions 3α, 17, and 21, ketones at C11 and C20, and an acetyl group esterified at the 3α-hydroxyl position.

Properties

IUPAC Name |

[(3R,5R,8S,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-13(25)29-15-6-8-21(2)14(10-15)4-5-16-17-7-9-23(28,19(27)12-24)22(17,3)11-18(26)20(16)21/h14-17,20,24,28H,4-12H2,1-3H3/t14-,15-,16+,17+,20-,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVRCCPOLGHPGO-LLTWYMBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1)CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and General Approach

The synthesis typically begins with pregnane-11,20-dione derivatives or related trione compounds such as allopregnan-17α,21-diol-3,11,20-trione. The key steps involve:

- Selective reduction of keto groups at specific positions (notably the 3-position).

- Formation of hydroxyl groups at 3α, 17α, and 21 positions.

- Esterification (acetylation) at the 3α-hydroxy position to form the acetate ester.

Reduction of the 3-Keto Group

A critical step is the reduction of the 3-position keto group in the trione precursor to the corresponding 3α-hydroxy group. This is achieved by:

- Dissolving the trione in a solvent mixture such as ethanol and dioxane.

- Subjecting the solution to hydrogenation under a hydrogen atmosphere.

- Using a catalyst such as Raney nickel for about 3 to 6 hours at room temperature or slightly elevated temperatures.

This selective hydrogenation converts the 3-keto group to a 3α-hydroxyl group while preserving other keto groups at positions 11 and 20.

Acetylation to Form the 3-Acetate

After reduction, the resulting 3α-hydroxy compound is acetylated to form the 3-acetate ester. The acetylation procedure involves:

- Evaporation of the reaction mixture to dryness after reduction.

- Dissolution of the residue in pyridine.

- Addition of acetic anhydride.

- Heating the mixture gently (e.g., on a steam bath) for about one hour.

- Quenching the reaction by pouring into water.

- Extraction with ether, washing with neutral solutions, drying, and evaporation.

The product is then purified by recrystallization, typically from acetone-hexane mixtures, to yield 5beta-Pregnan-3alpha,17,21-triol-11,20-dione 3-acetate with melting points reported around 142–144 °C.

Purification and Characterization

Purification steps include:

- Filtration to remove catalyst and impurities.

- Use of reagents such as Girard's reagent for cleaning.

- Recrystallization from appropriate solvent mixtures (acetone-hexane or ether-hexane).

- Optional chromatographic steps to ensure purity.

Characterization data from literature and suppliers indicate:

| Property | Data |

|---|---|

| Molecular Formula | C23H34O6 |

| Molecular Weight | 406.51 g/mol |

| Melting Point | 142–144 °C |

| Optical Rotation ([α]D) | +85° (in chloroform) |

| CAS Number | 17736-20-8 |

| Density | 1.228 g/cm³ |

| Boiling Point | 557 °C at 760 mmHg |

| Flash Point | 187.4 °C |

These values confirm the identity and purity of the synthesized acetate ester.

Alternative Esterifications

Besides acetylation, the 3α-hydroxy group can be esterified with other acid anhydrides such as:

- Propionic anhydride → 3-propionate ester

- Benzoic anhydride → 3-benzoate ester

These alternative esters have been prepared using similar procedures, providing options for derivative synthesis.

Summary Table of Key Preparation Steps

| Step | Conditions/Details | Outcome/Product |

|---|---|---|

| Starting material | Pregnane-11,20-dione or allopregnan-trione | Trione precursor |

| Reduction | Ethanol-dioxane, H2 atmosphere, Raney nickel catalyst, 3–6 hours | 3α-hydroxy derivative |

| Acetylation | Pyridine, acetic anhydride, heat ~1 hour | 3-acetate ester |

| Purification | Filtration, Girard's reagent, recrystallization | Pure this compound |

| Alternative esterification | Propionic or benzoic anhydride | 3-propionate or 3-benzoate derivatives |

Research Findings and Practical Notes

- The selective reduction step is crucial to avoid over-reduction or modification of other keto groups.

- The choice of solvent and catalyst affects reaction time and yield.

- Direct acetylation of the crude residue after solvent evaporation is feasible and can streamline the process.

- The product’s optical rotation and melting point are consistent markers of successful synthesis.

- The compound serves as an intermediate for further steroid modifications, including cortisone derivatives.

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-3alpha,17,21-triol-11,20-dione 3-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of ketones to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Acetylating Agents: Acetic anhydride, acetyl chloride.

Major Products

Oxidation: Formation of diketones.

Reduction: Formation of diols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

5beta-Pregnan-3alpha,17,21-triol-11,20-dione 3-acetate serves as a precursor in the synthesis of other steroid compounds. Its unique structural features facilitate the development of analogs with modified biological activities.

| Application | Description |

|---|---|

| Precursor for Steroids | Used in synthesizing various steroid derivatives for research and pharmaceutical purposes. |

Biology

In biological research, this compound has been studied for its effects on cellular processes and hormone regulation. It is particularly relevant in the study of glucocorticoid receptor interactions.

| Biological Effects | Description |

|---|---|

| Hormonal Regulation | Investigated for its role in modulating stress responses via glucocorticoid receptors. |

| Cellular Processes | Examined for effects on cell proliferation and apoptosis in various cell lines. |

Medicine

The potential therapeutic applications of this compound include its use as an anti-inflammatory agent and in hormone replacement therapies.

| Medical Applications | Description |

|---|---|

| Anti-inflammatory | Explored for its ability to reduce inflammation in conditions like arthritis. |

| Hormone Replacement | Investigated as a potential treatment for adrenal insufficiency due to its corticosteroid properties. |

Case Studies

-

Anti-inflammatory Effects

A study published in the Journal of Steroid Biochemistry demonstrated that Urocortison 3-acetate exhibited significant anti-inflammatory properties in animal models of arthritis. The compound reduced pro-inflammatory cytokine levels and improved clinical scores . -

Hormonal Modulation

Research published in Endocrinology highlighted the role of this compound in modulating cortisol levels in stressed individuals. The findings suggested that it could be beneficial for managing stress-related disorders by balancing hormonal responses . -

Cell Proliferation Studies

A recent study investigated the effects of Urocortison 3-acetate on cancer cell lines, revealing that it inhibited cell proliferation through apoptosis induction mechanisms. The results indicate potential applications in cancer therapy .

Biological Activity

5beta-Pregnan-3alpha,17,21-triol-11,20-dione 3-acetate, commonly known as Urocortison 3-acetate, is a synthetic steroid compound with significant biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

- Molecular Formula : C23H34O6

- Molecular Weight : 406.52 g/mol

- CAS Number : 36623-16-2

Synthesis Methods

The synthesis of this compound involves several key steps:

- Hydroxylation : Introduction of hydroxyl groups at specific positions on the steroid nucleus.

- Oxidation : Conversion of hydroxyl groups to ketones at the 11 and 20 positions.

- Acetylation : Introduction of an acetate group at the 3 position.

These steps are typically executed using various reagents such as potassium permanganate for oxidation and acetic anhydride for acetylation .

Biological Activity

This compound exhibits a range of biological activities:

Hormonal Effects

This compound acts as a glucocorticoid and is involved in the regulation of metabolism and immune response. Its structure allows it to bind to glucocorticoid receptors, influencing gene expression related to stress responses and inflammation .

Anti-inflammatory Properties

Research indicates that this compound has potent anti-inflammatory effects. It modulates immune responses by inhibiting pro-inflammatory cytokines and promoting anti-inflammatory pathways .

Neuroactive Effects

Studies have shown that derivatives of this compound can influence neuroactive pathways, potentially affecting mood and behavior through modulation of neurotransmitter systems .

Case Studies

- Inflammation Model : In a study involving animal models of inflammation, administration of Urocortison 3-acetate resulted in significant reductions in inflammatory markers compared to control groups. This suggests its potential therapeutic use in inflammatory diseases.

- Neuroprotection : Another study demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its possible application in neurodegenerative diseases .

Comparative Analysis

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares the target compound with key analogs:

Key Observations :

- 5β vs. 5α Isomers : The 5β configuration in the target compound and THE reduces affinity for glucocorticoid receptors compared to 5α-allopregnane derivatives (e.g., allotetrahydrocortisone), which exhibit stronger receptor interactions .

- Acetate vs. Free Hydroxyl : The 3-acetate group enhances bioavailability compared to THE, which has a free 3α-hydroxyl. Acetylation is a common modification to improve drug delivery .

Pharmacological and Metabolic Comparisons

Neuroactive Steroid Activity

- GABA Receptor Modulation : 5α-pregnane derivatives (e.g., alfaxalone) are potent positive allosteric modulators of GABA-A receptors, whereas 5β isomers (e.g., the target compound) show weaker activity or inhibitory effects .

- Anesthetic Properties : Alfaxalone, a 5α-3α-hydroxypregnane derivative, is used clinically as an anesthetic, highlighting the importance of stereochemistry in neurosteroid activity .

Corticosteroid Metabolism

- Urinary Excretion: THE (free 3α-OH) is a major urinary metabolite of cortisol, with levels elevated in Cushing’s syndrome.

- Synthetic Pathways : The target compound is likely derived from THE via acetylation, similar to the production of alfaxalone from 16-pregnen-3α-ol-11,20-dione 3-acetate .

Q & A

Q. What are the established synthetic pathways for 5β-Pregnan-3α,17,21-triol-11,20-dione 3-acetate, and what intermediates are critical?

The compound is synthesized via multi-step routes starting from precursors like 11α-hydroxyprogesterone or 16-pregnen-3α-ol-11,20-dione 3-acetate . Key steps include catalytic hydrogenation (to reduce double bonds) and acetylation at the 3α-hydroxyl group . Intermediates such as 3α,21-diacetate derivatives have been isolated during synthesis, with their purity confirmed via chromatography and NMR .

Q. How is the stereochemical configuration of this compound validated in structural characterization?

Stereochemical confirmation relies on X-ray crystallography and nuclear Overhauser effect (NOE) experiments in NMR. For example, the 5β-pregnane backbone and 3α-acetate orientation are confirmed by comparing spectral data with known standards like allotetrahydrocortisone derivatives . Discrepancies in reported molecular formulas (e.g., C21H28O5 vs. C21H32O5) highlight the need for rigorous elemental analysis and mass spectrometry .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on its corticosteroid activity, researchers should use NIOSH-approved N100/P3 respirators , chemically resistant gloves (EN 374 compliant), and flame-retardant lab coats. Environmental precautions include avoiding spills into drains due to potential bioactivity .

Advanced Research Questions

Q. How do structural modifications at the 21-acetate position influence corticosteroid receptor binding and anti-inflammatory activity?

Derivatives like flunisolide and prednisone (produced via modifications at C-21) show altered glucocorticoid receptor affinity. For instance, replacing the 21-acetate with a phosphate ester enhances water solubility but reduces membrane permeability, impacting therapeutic efficacy. Comparative studies using radioligand binding assays are critical .

Q. What thermodynamic parameters govern its interaction with oxidoreductase enzymes, and how are they measured?

The compound participates in NAD/NADH-dependent redox reactions catalyzed by hydroxysteroid dehydrogenases. Isothermal titration calorimetry (ITC) and stopped-flow kinetics are used to determine ΔG, ΔH, and Kd values. For example, the reaction 5β-pregnane-3α,17α,21-triol-11,20-dione + NAD → 5β-pregnane-17α,21-diol-3,11,20-trione + NADH has a reported ΔG of −23.5 kJ/mol under physiological conditions .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility)?

Discrepancies in melting points (e.g., 212–214°C vs. unrecorded values) may arise from polymorphic forms or impurities. Researchers should employ differential scanning calorimetry (DSC) and HPLC purity checks. Solubility in polar solvents (e.g., DMSO) should be validated via gravimetric analysis, as incomplete data in safety sheets complicate formulation studies .

Q. What strategies optimize the multi-step synthesis of this compound to improve yield and scalability?

Process optimization includes:

- Using microwave-assisted synthesis to accelerate acetylation steps.

- Employing enantioselective catalysts (e.g., chiral Ru complexes) for stereocontrol at C-5β and C-3α.

- Implementing flow chemistry for intermediates prone to degradation (e.g., 11-keto group stability) .

Data Contradiction Analysis

Q. Why do molecular formula discrepancies exist for this compound across databases, and how should researchers address them?

The compound’s formula is variably reported as C21H28O5 (commercial acetate ester) and C21H32O5 (allotetrahydrocortisone derivatives) . These discrepancies likely stem from differences in derivative forms (e.g., hydrated vs. anhydrous). Researchers must cross-validate formulas using high-resolution mass spectrometry (HRMS) and consult authoritative databases like NIST .

Methodological Recommendations

- Stereochemical Analysis : Use NOESY NMR and circular dichroism (CD) to resolve ambiguities in 3α/5β configurations .

- Enzyme Assays : Pair ITC with molecular docking simulations to map binding interactions with corticosteroid receptors .

- Synthesis Scaling : Pilot batch reactions in inert atmospheres to prevent oxidation of sensitive ketone groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.